molecular formula C17H16N4O3 B071540 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide CAS No. 166115-76-0

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide

Cat. No. B071540
M. Wt: 324.33 g/mol
InChI Key: BSWFHOCFKDTYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide, also known as ADP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide inhibits the activity of dihydrofolate reductase and thymidylate synthase by binding to their active sites and preventing the formation of their respective products. This inhibition leads to the depletion of intracellular folate and thymidine pools, which are essential for DNA and RNA synthesis. As a result, cell growth and division are inhibited.

Biochemical And Physiological Effects

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide is its ability to inhibit the activity of enzymes involved in DNA and RNA synthesis, making it a potential candidate for the development of anticancer drugs. Additionally, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide is its potential toxicity, which may limit its use in clinical applications.

Future Directions

There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide. One direction is the development of more potent and selective inhibitors of dihydrofolate reductase and thymidylate synthase. Additionally, research could focus on the use of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide in combination with other anticancer drugs to enhance their efficacy. Furthermore, research could explore the potential of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide involves the reaction of naphthalene-2-carboxylic acid with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA and RNA. This inhibition can lead to the suppression of cancer cell growth, making N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide a potential candidate for the development of anticancer drugs.

properties

CAS RN

166115-76-0

Product Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,18H2,1-2H3,(H,19,22)

InChI Key

BSWFHOCFKDTYRH-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3C=C2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3C=C2)N

synonyms

2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.